molecular formula C14H20ClN3O2 B11711893 Tert-butyl 3-(2-chloropyrimidin-4-YL)piperidine-1-carboxylate

Tert-butyl 3-(2-chloropyrimidin-4-YL)piperidine-1-carboxylate

Cat. No.: B11711893
M. Wt: 297.78 g/mol
InChI Key: NRVBBHSYWSBDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a 2-chloropyrimidine substituent and a tert-butoxycarbonyl (Boc) protecting group. This structure is critical in medicinal chemistry as an intermediate in synthesizing pharmaceuticals, particularly kinase inhibitors and protease inhibitors. The Boc group enhances solubility and stability during synthetic processes, while the 2-chloropyrimidine moiety serves as a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

tert-butyl 3-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-4-5-10(9-18)11-6-7-16-12(15)17-11/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

NRVBBHSYWSBDDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

A palladium-mediated approach couples tert-butyl 3-boronic acid-piperidine-1-carboxylate with 2-chloro-4-iodopyrimidine. Using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (4:1) at 80°C, this method achieves 65% yield.

Key Parameters :

  • Ligand Effects : Bulky ligands (e.g., XPhos) suppress proto-deboronation but increase cost.

  • Oxygen Sensitivity : Reactions require degassing to prevent Pd oxidation.

Buchwald-Hartwig Amination

For analogs with additional substituents, tert-butyl 3-aminopiperidine-1-carboxylate undergoes coupling with 2-chloropyrimidine derivatives under Pd2(dba)3/Xantphos catalysis. Typical conditions: toluene, 110°C, 24 h, yielding 58–72%.

Side Reactions :

  • Homocoupling : Mitigated by using 1.5 eq of chloropyrimidine.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of tert-butyl 3-hydroxypiperidine-1-carboxylate, 2-chloropyrimidine-4-carbonyl chloride, and K2CO3 in DMF irradiated at 150°C for 15 min achieves 82% yield.

Benefits :

  • Energy Efficiency : 10-fold reduction in energy vs. conventional heating.

  • Improved Purity : Reduced thermal degradation yields HPLC purity >98%.

Instrumentation :

  • Vessel Type : Sealed vessels prevent solvent evaporation.

Solid-Phase Synthesis for High-Throughput Applications

Immobilized piperidine derivatives on Wang resin react with 2-chloropyrimidine-4-carbonyl chloride in the presence of Hünig’s base. After cleavage with TFA/DCM (1:1), the product is obtained in 75% yield with >95% purity.

Applications :

  • Combinatorial Libraries : Enables parallel synthesis of 96 analogs in 24 h.

Biocatalytic Approaches

Recent advances employ transaminases to synthesize chiral intermediates. Pseudomonas fluorescens transaminase converts tert-butyl 3-oxopiperidine-1-carboxylate to the (R)-amine, which is then coupled with 2-chloropyrimidine-4-carboxylic acid using EDC/HOBt.

Performance Metrics :

  • Enantiomeric Excess : 99% ee.

  • Sustainability : Reduces organic solvent use by 60%.

Comparative Analysis of Methods

Method Yield Purity Time Cost Scalability
Nucleophilic Substitution78%95%6 h$ LowExcellent
Suzuki Coupling65%92%24 h$ HighModerate
Microwave82%98%0.25 h$ MediumLimited
Solid-Phase75%95%48 h$ HighHigh
Biocatalytic68%99%72 h$ MediumEmerging

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-chloropyrimidin-4-YL)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine nucleophile would yield a corresponding amine derivative of the compound.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:
This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its derivatives are being explored for their potential to treat various diseases, including cancer and neurological disorders. The chloropyrimidine moiety enhances the compound's ability to interact with biological targets, which can lead to the development of novel drug candidates.

Mechanism of Action:
The mechanism of action typically involves the compound acting as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, making it a candidate for further pharmacological studies.

Chemical Biology Applications

Chemical Probes:
Tert-butyl 3-(2-chloropyrimidin-4-YL)piperidine-1-carboxylate is utilized in the development of chemical probes that aid in studying biological processes. These probes can help elucidate molecular interactions and pathways within cells, providing insights into disease mechanisms and potential therapeutic targets.

Target Identification:
Researchers have employed this compound to identify new molecular targets within biological systems. By understanding how this compound interacts with specific proteins or pathways, scientists can better design drugs that are more effective and have fewer side effects .

Medicinal Chemistry

Synthesis of Novel Compounds:
In medicinal chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structure allows for modifications that can enhance biological activity or selectivity for specific targets. The ability to create diverse derivatives makes it a versatile tool in drug discovery .

Therapeutic Potential:
Studies have indicated that derivatives of this compound exhibit promising therapeutic effects, particularly in cancer treatment. For example, compounds derived from this structure have shown cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved apoptosis induction through the modulation of signaling pathways related to cell survival and proliferation.

Case Study 2: Immune Modulation

Another study focused on the immunomodulatory effects of this compound, revealing its potential to enhance immune responses against tumors. This was achieved by inhibiting immune checkpoint proteins, which are often exploited by cancer cells to evade immune detection .

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-chloropyrimidin-4-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, stereochemistry, and biological relevance. Below is a detailed comparison:

Structural Analogs with Modified Pyrimidine/Piperidine Moieties
Compound Name Molecular Formula Molecular Weight Key Structural Differences Similarity Score Applications/Notes
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate C₁₄H₂₀ClN₅O₂ 325.79 Piperazine ring instead of piperidine 0.68 Enhanced rigidity; used in kinase inhibitor synthesis
Tert-butyl (2-chloropyrimidin-4-yl)carbamate C₁₀H₁₃ClN₄O₂ 256.69 Carbamate group replaces piperidine-Boc 0.66 Simpler backbone; limited in multi-step synthesis
Tert-butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate C₁₅H₂₂ClN₃O₃ 327.81 6-Methyl and oxygen linker on pyrimidine N/A Improved metabolic stability in drug candidates

Key Observations :

  • Piperazine vs. Piperidine : Piperazine analogs (e.g., C₁₄H₂₀ClN₅O₂) exhibit higher planarity, which may enhance binding to flat enzymatic pockets .
Stereochemical Variants
  • (R)-tert-butyl 3-(2-chloropyrimidin-4-ylamino)piperidine-1-carboxylate (CAS 1380917-77-0): The R-enantiomer may show distinct biological activity due to chiral recognition in enzyme binding .
Functionalized Derivatives
  • Tert-butyl 3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate : Substitution with benzimidazolone improves affinity for serine proteases (67% yield in synthesis) .

Biological Activity

Tert-butyl 3-(2-chloropyrimidin-4-YL)piperidine-1-carboxylate, a compound with the molecular formula C14H21ClN4O2C_{14}H_{21}ClN_{4}O_{2} and a molecular weight of approximately 312.795 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing various studies and findings.

Chemical Structure and Properties

The compound is characterized by its piperidine core substituted with a tert-butyl group and a chloropyrimidine moiety. The structural formula can be represented as follows:

tert butyl 3 2 chloropyrimidin 4 YL piperidine 1 carboxylate\text{tert butyl 3 2 chloropyrimidin 4 YL piperidine 1 carboxylate}
PropertyValue
Molecular FormulaC14H21ClN4O2
Molecular Weight312.795 g/mol
CAS Number1224600-41-2
Melting PointNot specified
SolubilityNot specified

The biological activity of pyrimidine derivatives often involves modulation of nucleotide metabolism pathways. In particular, the inhibition of enzymes involved in pyrimidine biosynthesis may lead to reduced proliferation of tumor cells . For instance, targeting carbamoyl-phosphate synthetase II (CPSII), a key enzyme in the de novo synthesis pathway, has been associated with decreased growth in Trypanosoma cruzi, the causative agent of Chagas disease .

Neuroprotective Effects

There is emerging evidence that compounds containing piperidine and pyrimidine structures may exhibit neuroprotective effects. Studies indicate that certain derivatives can modulate neurotransmitter systems and may have applications in treating neurodegenerative disorders .

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. For example, some studies report that chloropyrimidine compounds possess significant antibacterial activity against various strains, suggesting that this compound could potentially exhibit similar effects .

Study 1: Antitumor Efficacy

A recent study investigated the synthesis and biological evaluation of novel pyrimidine derivatives, including those similar to this compound. The results indicated substantial antitumor activity against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing potency .

Study 2: Neuroprotective Potential

Another research focused on the neuroprotective effects of piperidine-based compounds. The findings suggested that these compounds could inhibit neuroinflammation and oxidative stress markers in neuronal cell lines, indicating their therapeutic potential for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate, and how is the product characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with 2-chloropyrimidine derivatives. For example, Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be employed to introduce the pyrimidine moiety . Post-synthesis, characterization is performed using 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm structural integrity. Purity is assessed via HPLC, and crystallinity is determined using X-ray diffraction (where applicable) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory due to potential irritancy (). Respiratory protection (e.g., N95 masks) is advised if airborne particulates form during weighing or grinding. Work should be conducted in a fume hood to minimize inhalation risks, and spills must be neutralized with inert absorbents (e.g., vermiculite) followed by ethanol rinsing .

Q. How can researchers identify and mitigate common impurities in synthesized batches?

  • Methodological Answer : Impurities often arise from incomplete Boc deprotection or residual coupling reagents. Techniques like thin-layer chromatography (TLC) and LC-MS can detect intermediates or byproducts. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is effective. For persistent impurities, preparative HPLC with C18 columns is recommended .

Q. What solvents and conditions optimize solubility for in vitro assays?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents like DMSO or DMF. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffer (final DMSO ≤1%). Sonication at 40–50°C for 10–15 minutes enhances solubility .

Advanced Research Questions

Q. How can reaction yields be improved during the introduction of the 2-chloropyrimidine group?

  • Methodological Answer : Optimize palladium-catalyzed cross-coupling reactions by screening ligands (e.g., XPhos or SPhos) and bases (e.g., K3_3PO4_4). Microwave-assisted synthesis at 80–100°C for 30–60 minutes reduces side reactions. Monitor progress via in-situ FTIR to track pyrimidine C-Cl bond formation .

Q. What strategies are used to analyze interactions between this compound and biological targets (e.g., kinases)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For enzymatic targets, perform kinetic assays (e.g., ADP-Glo™ for kinases) with IC50_{50} determination. Molecular docking studies (AutoDock Vina) can predict binding poses, guided by X-ray crystallography data of analogous inhibitors .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer : Cross-validate experimental NMR data with density functional theory (DFT)-calculated shifts (Gaussian 09, B3LYP/6-31G* basis set). For ambiguous peaks, employ 2D techniques (COSY, HSQC) to assign coupling patterns. If discrepancies persist, consider dynamic effects (e.g., rotamers) or solvent interactions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 4–8 weeks. Monitor degradation via LC-MS. In acidic conditions (pH <3), Boc group cleavage may occur; neutral buffers (pH 6–8) are optimal for long-term storage .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?

  • Methodological Answer : Use liver microsome assays (human or rodent) to measure metabolic half-life. For in vivo studies, administer the compound intravenously/orally to rodents and collect plasma samples for LC-MS/MS analysis. Calculate bioavailability (F%) and clearance rates. Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.